molecular formula C8H20Cl2N2O B1603480 4-((Dimethylamino)methyl)piperidin-4-ol CAS No. 695145-47-2

4-((Dimethylamino)methyl)piperidin-4-ol

Cat. No. B1603480
M. Wt: 231.16 g/mol
InChI Key: MYISEZLKOWOGFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-((Dimethylamino)methyl)piperidin-4-ol” is a chemical compound that is part of the piperidone class of compounds . Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc .


Synthesis Analysis

Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives . The piperidone analogs that are synthesized have been bio-assayed for their varied activity .


Chemical Reactions Analysis

The structure-activity relationship of the piperidones has been established . The linker between the piperidine ring and the phenyl ring, as well as the substituent pattern of the phenyl ring, play a pivotal role in binding affinity and selectivity .

Scientific Research Applications

Synthesis of New Analogues

4-((Dimethylamino)methyl)piperidin-4-ol derivatives have been utilized in the synthesis of new analogues of diphenylpyraline, a compound known for its antimycobacterial activity. These derivatives were prepared using various methods, demonstrating the compound's versatility in synthetic organic chemistry (Weis, Kungl, & Seebacher, 2003).

Medicinal Chemistry

In medicinal chemistry, 4-((Dimethylamino)methyl)piperidin-4-ol derivatives have attracted interest for their potential as anticonvulsant drugs. The influence of the methyl substituent and N-oxide formation on these derivatives was examined, revealing insights into their molecular geometry and intermolecular interactions, which are crucial for drug design (Żesławska et al., 2020).

Spectroscopic Properties Study

The compound has been a subject of study for its spectroscopic properties. For instance, derivatives containing a piperidine ring were synthesized, and their absorption spectra were analyzed to understand the effects of structural changes on their photophysical properties (Krasnaya et al., 2009).

Central Nervous System Agents

4-((Dimethylamino)methyl)piperidin-4-ol derivatives have been investigated as potential central nervous system agents. Their synthesis, molecular structure, and biological evaluation, especially their activity against tetrabenazine-induced ptosis, have been a significant research focus (Martin et al., 1981).

Frustrated Lewis Pairs in Chemistry

The compound has been used in the study of frustrated Lewis pairs in chemistry, contributing to the understanding of intramolecular B-N bonds and four-membered rings. This research provides valuable insights into the reactivity of these molecules toward hydrogen and other small molecules (Körte et al., 2015).

Cytotoxic Activity

Some derivatives of 4-((Dimethylamino)methyl)piperidin-4-ol have been synthesized to assess their cytotoxic activities against various human tumor cell lines, highlighting the compound's potential in cancer research (Vosooghi et al., 2010).

Molecular Structure Analysis

The molecular structure of various derivatives has been extensively studied, contributing to the field of crystallography and molecular design.

Scientific Research Applications of 4-((Dimethylamino)methyl)piperidin-4-ol

Synthesis of New Analogues

4-((Dimethylamino)methyl)piperidin-4-ol derivatives have been used in the synthesis of new analogues of diphenylpyraline. This research involved converting dihydropyridine-thiones to piperidin-4-ols and their subsequent methylation. These derivatives showed potential antimycobacterial activity, demonstrating the compound's significance in medicinal chemistry and drug development (Weis, Kungl, & Seebacher, 2003).

Medicinal Chemistry and Molecular Structure

In medicinal chemistry, derivatives of 4-((Dimethylamino)methyl)piperidin-4-ol have been examined for their potential as anticonvulsant drugs. Studies have focused on the influence of the methyl substituent and N-oxide formation on the geometry and intermolecular interactions in the crystal structures of these compounds (Żesławska et al., 2020).

Spectroscopic Properties

The compound's derivatives have been synthesized and studied for their spectroscopic properties. These studies are crucial for understanding how structural modifications affect photophysical properties, which is vital for applications in materials science and photochemistry (Krasnaya et al., 2009).

Potential CNS Agents

The compound's derivatives have also been explored as potential central nervous system agents. This research involved synthesizing and evaluating cis- and trans-4-amino-3'-arylspiro derivatives for their biological activity, particularly for antidepressant properties (Martin et al., 1981).

properties

IUPAC Name

4-[(dimethylamino)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10(2)7-8(11)3-5-9-6-4-8/h9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGCHZLCVBUEID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((Dimethylamino)methyl)piperidin-4-ol

Synthesis routes and methods

Procedure details

4.5 g (19.4 mmol) of ethyl 4-dimethylaminomethyl-4-hydroxypiperidine-1-carboxylate are heated overnight under reflux with 35 ml of concentrated hydrochloric acid. The product is concentrated, and the crystals are triturated with acetone, filtered off with suction and dried in a vacuum desiccator over P4O10.
Name
ethyl 4-dimethylaminomethyl-4-hydroxypiperidine-1-carboxylate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((Dimethylamino)methyl)piperidin-4-ol
Reactant of Route 2
4-((Dimethylamino)methyl)piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
4-((Dimethylamino)methyl)piperidin-4-ol
Reactant of Route 4
4-((Dimethylamino)methyl)piperidin-4-ol
Reactant of Route 5
4-((Dimethylamino)methyl)piperidin-4-ol
Reactant of Route 6
4-((Dimethylamino)methyl)piperidin-4-ol

Citations

For This Compound
1
Citations
S Liu, F Wang, J Yang, G Su, Z Cao… - Archiv der …, 2023 - Wiley Online Library
In light of the cocrystal structure of ceritinib with anaplastic lymphoma kinase (ALK) WT protein, a series of novel 2,4‐diarylaminopyrimidine analogs (L1–L25) bearing a typical …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.